

Izencitinib Phase IIb Trial: Technical Resource Center

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Compound of Interest

Compound Name: *Izencitinib*

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This technical support center provides detailed information on the Phase IIb clinical trial results for **Izencitinib** in patients with ulcerative colitis. The content is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Izencitinib** and what is its mechanism of action?

Izencitinib (also known as TD-1473) is an orally administered, gut-selective, pan-Janus kinase (JAK) inhibitor.^{[1][2]} It is designed to act locally in the gastrointestinal tract to minimize systemic exposure and associated side effects.^{[1][3]} As a pan-JAK inhibitor, **Izencitinib** reversibly targets multiple JAK enzymes, including JAK1, JAK2, JAK3, and TYK2.^{[3][4][5]}

The mechanism of action involves the inhibition of the JAK/STAT signaling pathway.^[1] This pathway is crucial for signaling a wide range of pro-inflammatory cytokines that are implicated in the pathogenesis of inflammatory bowel diseases like ulcerative colitis. By inhibiting JAK enzymes, **Izencitinib** interferes with the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn modulates the transcription of inflammatory genes.^[1]

Caption: The JAK/STAT signaling pathway and the inhibitory action of **Izencitinib**.

Q2: What was the primary objective of the **Izencitinib** Phase IIb trial in ulcerative colitis?

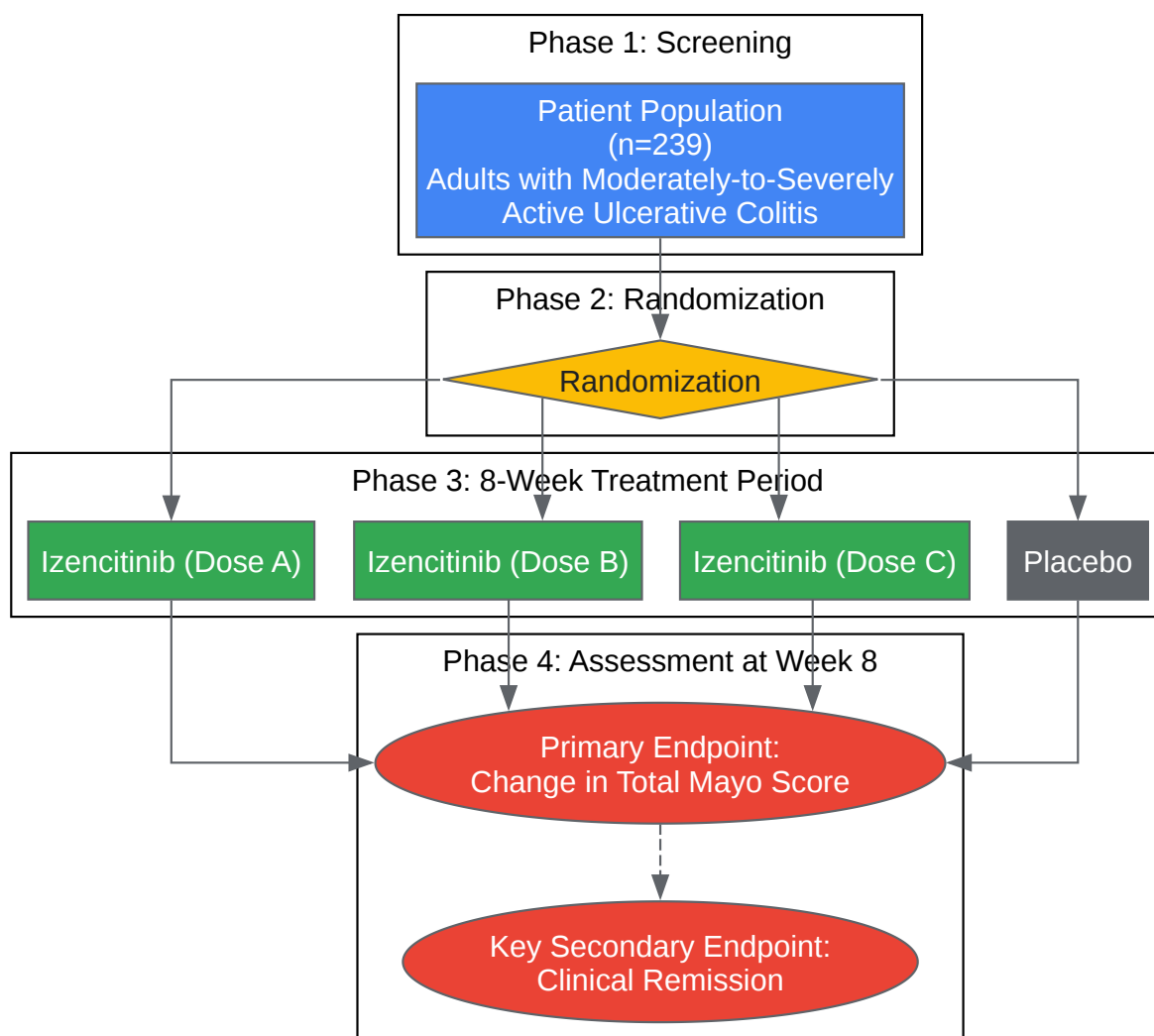
The Phase IIb study (NCT03758443) was a dose-finding induction trial designed to evaluate the efficacy and safety of **Izencitinib** in adults with moderately-to-severely active ulcerative colitis.[1][6] The primary objective was to determine if an 8-week treatment course with **Izencitinib** resulted in a statistically significant change in the total Mayo score compared to placebo.[1][7] The data were intended to inform the dose regimens for a potential Phase 3 program.[6]

Q3: What was the experimental design of the Phase IIb trial?

The study was a randomized, double-blind, placebo-controlled, multi-center trial that enrolled 239 adult patients with moderately-to-severely active ulcerative colitis.[1][7] Participants were randomized to receive one of several doses of oral, once-daily **Izencitinib** or a placebo for an 8-week induction period.[1][8]

Experimental Protocols:

- Patient Population: Adults with a diagnosis of moderately-to-severely active ulcerative colitis. [6]
- Study Design: The trial followed a randomized, double-blind, placebo-controlled methodology.[1]
- Treatment Administration: **Izencitinib** was administered orally once daily for 8 weeks.[8]
- Primary Endpoint: The primary endpoint was the change in the total Mayo score from baseline to week 8. The total Mayo score is a composite measure assessing rectal bleeding, stool frequency, physician's global assessment, and endoscopic findings.[7]
- Key Secondary Endpoint: A key secondary endpoint was the rate of clinical remission at week 8, relative to placebo.[1][7]



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Caption: Workflow of the **Izencitinib** Phase IIb dose-finding induction study.

Q4: What were the primary efficacy results of the trial?

The Phase IIb study did not meet its primary endpoint.^{[1][9]} There was no statistically significant change in the total Mayo score at week 8 for patients treated with **Izencitinib**

compared to placebo.[7] The trial also failed to meet its key secondary endpoint of clinical remission at week 8.[1][8]

Endpoint	Result vs. Placebo	Key Observation
Primary: Change in Total Mayo Score (Week 8)	Not Met[1][2][7][8]	The study failed to demonstrate a statistically significant difference between Izencitinib and placebo.
Key Secondary: Clinical Remission (Week 8)	Not Met[1][7][8]	The rate of clinical remission was not significantly different from placebo.
Other Finding: Clinical Response	Small Dose-Dependent Increase[1][7][8]	A slight, dose-dependent increase in clinical response, based on the adapted Mayo score, was noted.
Symptom Improvement	Reduction in Rectal Bleeding	The observed increase in clinical response was primarily driven by a reduction in rectal bleeding.[1][7]

Q5: What was the safety and tolerability profile of Izencitinib in this study?

Izencitinib was found to be well-tolerated across all tested doses during the 8-week treatment period.[1][8] The safety data were consistent with the gut-selective design of the molecule.[1]

Safety Parameter	Observation
Overall Tolerability	Well-tolerated at all doses administered for 8 weeks.[1][2]
Adverse Event (AE) Rate	AE rates were similar among patients receiving Izencitinib and those receiving placebo.[1][7][8]
Serious Adverse Events of Special Interest	No instances of perforation, opportunistic infection, major cardiovascular or thromboembolic events, complicated zoster, or non-melanoma skin cancer were reported in the Izencitinib arms.[1][7][8]
Laboratory Values	There were no notable changes in laboratory values, including creatine phosphokinase and lipids, relative to placebo.[1][6][8]
Systemic Exposure	Plasma exposure of Izencitinib was low, which is consistent with the expectations for a gut-selective medicine.[1][7][8]

Q6: Where can I find more detailed information on the study protocol?

The clinical trial is registered on ClinicalTrials.gov under the identifier NCT03758443.[1][6][9] This registration provides further details on the study's design, inclusion/exclusion criteria, and outcome measures.

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